molecular formula C4H10OS B1363121 2-methyl-3-sulfanylpropan-1-ol CAS No. 56160-79-3

2-methyl-3-sulfanylpropan-1-ol

Cat. No.: B1363121
CAS No.: 56160-79-3
M. Wt: 106.19 g/mol
InChI Key: FCIVYWQHILCTLI-UHFFFAOYSA-N
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Description

2-methyl-3-sulfanylpropan-1-ol is an organic compound with the molecular formula C₄H₁₀OS. It is characterized by the presence of a thiol group (-SH) and a hydroxyl group (-OH) attached to a branched carbon chain. This compound is known for its distinctive odor and is often found in various natural and synthetic products.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methyl-3-sulfanylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-propen-1-ol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.

Industrial Production Methods

In industrial settings, this compound is often produced through a similar process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-sulfanylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The hydroxyl group can be reduced to form corresponding alkanes.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.

Major Products

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Alkanes.

    Substitution: Thioethers.

Scientific Research Applications

2-methyl-3-sulfanylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in biological systems, particularly in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-3-sulfanylpropan-1-ol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to inhibition or modification of their activity. Additionally, the compound can act as a reducing agent, neutralizing reactive oxygen species and preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 3-Mercapto-2-methyl-1-propanol
  • 2-Methyl-3-mercapto-1-propanol
  • 2-Methyl-3-sulfanyl-propan-1-ol

Uniqueness

2-methyl-3-sulfanylpropan-1-ol is unique due to its specific combination of functional groups and its distinct odor. This makes it valuable in applications where both reactivity and sensory properties are important.

Properties

IUPAC Name

2-methyl-3-sulfanylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10OS/c1-4(2-5)3-6/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIVYWQHILCTLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336097
Record name 3-Mercapto-2-methylpropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56160-79-3
Record name 3-Mercapto-2-methylpropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-3-sulfanylpropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-mercapto-2-methylpropanol in wine?

A: 3-Mercapto-2-methylpropanol is a volatile aromatic thiol that contributes to the aroma profile of certain wines. It was first identified in Bordeaux red wine varieties like Merlot and Cabernet Sauvignon []. This discovery is significant as volatile thiols, even at very low concentrations, can significantly impact the overall sensory perception of wine.

Q2: How was 3-mercapto-2-methylpropanol identified in these wines?

A: Researchers used a novel technique combining low-temperature vacuum distillation with a specific chemical capture method using an organomercuric compound []. This approach allowed for the extraction of volatile odorous thiols present in extremely low quantities. The extracted compounds were then analyzed using gas chromatography coupled with olfactometry, flame photometry, and mass spectrometry to confirm the presence of 3-mercapto-2-methylpropanol along with other thiols like 3-mercaptohexanol and 3-mercaptohexyl acetate [].

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